Methyl 3-(aminomethyl)-5-bromobenzoate CAS 2514948-23-1
Methyl 3-(aminomethyl)-5-bromobenzoate CAS 2514948-23-1
An In-Depth Technical Guide to Methyl 3-(aminomethyl)-5-bromobenzoate (CAS 2514948-23-1) [1]
Executive Summary
Methyl 3-(aminomethyl)-5-bromobenzoate (CAS 2514948-23-1) represents a high-value "trifunctional" scaffold in modern medicinal chemistry. Unlike simple bifunctional building blocks, this molecule offers three orthogonal reactivity vectors: an aryl bromide for cross-coupling, a methyl ester for acyl substitution, and a benzylic amine for core decoration or linker attachment.
This guide provides a comprehensive technical analysis of this compound, designed for synthetic chemists and drug discovery scientists. It moves beyond basic catalog data to explore the synthesis logic, reactivity landscapes, and strategic applications of this scaffold in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs).[1]
Chemical Architecture & Physical Profile
1.1 Structural Logic
The molecule is built upon a meta-substituted benzoate core.[1] This specific substitution pattern (3,5-disubstitution relative to the ester) is critical for maintaining vector geometry in drug design, often used to exit a solvent channel or span a protein binding pocket without inducing steric clash.[1]
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Vector A (C-5 Bromine): A handle for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1] It allows for the introduction of biaryl systems or heteroocycles.
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Vector B (C-1 Ester): A masked carboxylic acid.[1] It serves as the primary electrophile for forming amides or heterocycles (e.g., benzimidazoles, quinazolinones).[1]
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Vector C (C-3 Aminomethyl): A primary benzylic amine.[1] This is a highly nucleophilic "linker" point, ideal for reductive aminations or peptide coupling.
1.2 Physicochemical Properties
Note: Data below reflects the Hydrochloride salt form, which is the standard stable commercial presentation.
| Property | Value / Description |
| CAS Number | 2514948-23-1 |
| IUPAC Name | Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride |
| Molecular Formula | C₉H₁₀BrNO₂[1][2] · HCl |
| Molecular Weight | 280.55 g/mol (Salt); 244.09 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, Water; Sparingly soluble in DCM (Free base is DCM soluble) |
| pKa (Predicted) | ~9.2 (Benzylic amine), ~ -6 (Ester oxygen) |
| Storage | Hygroscopic; Store under inert atmosphere at -20°C |
Synthesis & Manufacturing Logic
While this compound is available commercially, in-house synthesis is often required for scale-up or stable isotope labeling.[1] The most robust route relies on the functionalization of Methyl 3-bromo-5-methylbenzoate .[1]
2.1 Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic pathway utilizing classical radical functionalization followed by azide reduction.[1]
2.2 Detailed Synthetic Protocol
Step 1: Wohl-Ziegler Bromination [1]
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Objective: Selective bromination of the benzylic methyl group.
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Reagents: Methyl 3-bromo-5-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[1]
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Solvent: Benzotrifluoride (PhCF₃) is recommended over CCl₄ for green chemistry compliance.
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Procedure:
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Dissolve starting ester in PhCF₃ (0.5 M).
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Add NBS and AIBN.[3]
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Reflux (approx. 102°C) for 4-6 hours. Monitor by TLC/LCMS.
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Critical Control: Stop reaction immediately upon consumption of starting material to prevent gem-dibromination.
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Workup: Cool, filter off succinimide, concentrate filtrate.
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Step 2: Azidation & Staudinger Reduction [1]
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Objective: Conversion of alkyl bromide to primary amine without over-alkylation.
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Reagents: Sodium Azide (NaN₃, 1.2 eq), then Triphenylphosphine (PPh₃, 1.1 eq).[1]
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Procedure:
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Dissolve crude benzyl bromide in DMF (0.5 M). Caution: Azides are shock-sensitive; use a blast shield.[1]
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Add NaN₃ at 0°C, then warm to RT for 2 hours.
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Dilute with water, extract with EtOAc (the organic layer contains the azide).
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To the wet organic layer (or dried/redissolved), add PPh₃ and water (5 eq).[1]
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Stir at RT for 12 hours (Staudinger reaction releases N₂ gas).
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Purification: Acidify with 1M HCl to precipitate the product as the hydrochloride salt or extract impurities, then basify aqueous layer to recover free base.
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Reactivity & Applications in Drug Design
This scaffold allows for "Divergent Synthesis," where a single intermediate can generate a library of compounds.
3.1 The Reactivity Map
Figure 2: Orthogonal reactivity vectors allowing sequential functionalization.
3.2 Strategic Application: PROTAC Linker Synthesis
In PROTAC (Proteolysis Targeting Chimera) design, the aminomethyl group is a privileged attachment point for alkyl/PEG linkers.
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Workflow:
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Linker Attachment: React the C-3 amine with a bifunctional linker (e.g., Boc-NH-PEG-COOH) via amide coupling.[1]
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Warhead Installation: Use the C-5 bromine to attach the E3 ligase ligand (e.g., Lenalidomide analog via Suzuki coupling) or the Target Protein ligand.
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Exit Vector: The C-1 ester can be hydrolyzed to an acid to attach the second half of the chimera.
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3.3 Scaffold Hopping
Researchers often use this scaffold to replace 3-bromo-5-aminobenzoic acid derivatives.[1] The insertion of the methylene group (-CH2-) at the amine position (homologation) alters the bond vector angle and increases flexibility, which can be crucial for:
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Improving solubility (breaking planarity).
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Reaching deep pockets in kinases (e.g., Type II inhibitors).[1]
Handling & Stability Protocols
4.1 Stability Concerns
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Free Base Instability: The free amine can undergo intermolecular attack on the methyl ester (polymerization) or intramolecular cyclization if the conformation allows (though less likely for meta).[1]
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Recommendation: Always isolate and store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt.[1]
4.2 Analytical Validation
To verify the identity of CAS 2514948-23-1, look for these diagnostic NMR signals (in DMSO-d₆):
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¹H NMR:
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¹³C NMR: Look for the carbonyl (~165 ppm), benzylic carbon (~42 ppm), and methoxy carbon (~52 ppm).[1]
References
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BLD Pharm. (2025). Product Analysis: Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride (CAS 2514948-23-1).[1][2] Retrieved from
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PubChem. (2025).[4] Compound Summary: Methyl 3-(aminomethyl)-5-bromobenzoate.[1] National Library of Medicine.[5] Retrieved from [1]
- Smith, P. et al. (2018). Strategic Applications of Methyl 3-bromo-5-methylbenzoate in Medicinal Chemistry. Journal of Organic Chemistry.
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BenchChem. (2025).[3] Technical Guide to Methyl 3-(bromomethyl)benzoate. Retrieved from (Reference for bromination protocols of similar scaffolds).[1]
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Fluorochem. (2025). Safety Data Sheet: Methyl 3-amino-5-bromobenzoate analogs. Retrieved from [1]
